N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide
Description
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide is a synthetic organic compound characterized by the presence of a brominated pyridinone moiety and a methoxy-methylbutanamide side chain
Properties
IUPAC Name |
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-6(2)9(17-3)11(16)14-8-4-7(12)5-13-10(8)15/h4-6,9H,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHKIJUIKPXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CNC1=O)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide typically involves the following steps:
Bromination: The starting material, 2-oxo-1H-pyridine-3-carboxylic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridinone ring.
Amidation: The brominated intermediate is then reacted with 2-methoxy-3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of N-(5-substituted-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamides.
Reduction: Formation of N-(5-bromo-2-hydroxy-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide.
Oxidation: Formation of N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-hydroxy-3-methylbutanamide or N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-carboxy-3-methylbutanamide.
Scientific Research Applications
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridinone moiety may facilitate binding to active sites, while the methoxy-methylbutanamide side chain can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide can be compared with other brominated pyridinone derivatives and methoxy-methylbutanamide compounds:
Similar Compounds: N-(5-chloro-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide, N-(5-fluoro-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide.
Uniqueness: The presence of the bromine atom at the 5-position and the specific methoxy-methylbutanamide side chain confer unique chemical and biological properties, such as enhanced reactivity and potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
